

# Spectroscopic Data of Azidomethyl Phenyl Sulfide: A Technical Guide

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## Compound of Interest

Compound Name: *Azidomethyl phenyl sulfide*

Cat. No.: B1589538

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## Introduction

**Azidomethyl phenyl sulfide** (CAS No. 77422-70-9) is a versatile organic reagent with significant applications in synthetic chemistry, particularly in the construction of complex nitrogen-containing molecules and in click chemistry. Its utility as a synthon for the aminomethyl group has been well-established. A thorough understanding of its spectroscopic properties is paramount for researchers in organic synthesis and drug development to ensure reaction monitoring, quality control, and structural elucidation of derived products. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **azidomethyl phenyl sulfide**, grounded in established spectroscopic principles.

## Molecular Structure and Key Features

**Azidomethyl phenyl sulfide** possesses a unique combination of functional groups: a phenylthio moiety and an azidomethyl group. This structure dictates its characteristic spectroscopic signatures.

Figure 1: 2D Structure of **Azidomethyl Phenyl Sulfide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **azidomethyl phenyl sulfide**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information

about its molecular framework.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **azidomethyl phenyl sulfide** is characterized by signals corresponding to the aromatic protons of the phenyl group and the methylene protons adjacent to the sulfur and azide functionalities.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.20 - 7.50	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
4.52	Singlet	2H	Methylene protons (SCH <sub>2</sub> )

**Expertise & Experience:** The aromatic protons typically appear as a complex multiplet in the downfield region (7.20-7.50 ppm) due to the electron-withdrawing nature of the sulfide group and the complex splitting patterns. The methylene protons (SCH<sub>2</sub>) are deshielded by the adjacent sulfur atom and the azide group, resulting in a characteristic singlet at approximately 4.52 ppm. The singlet nature of this peak is due to the absence of adjacent protons.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides insight into the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~125.0 - 135.0	Aromatic carbons (C <sub>6</sub> H <sub>5</sub> )
56.3	Methylene carbon (SCH <sub>2</sub> )

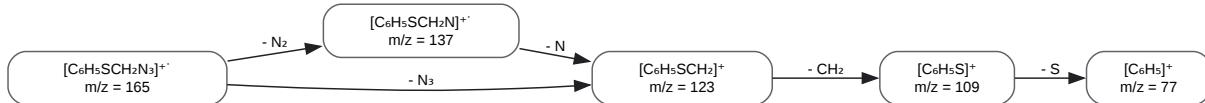
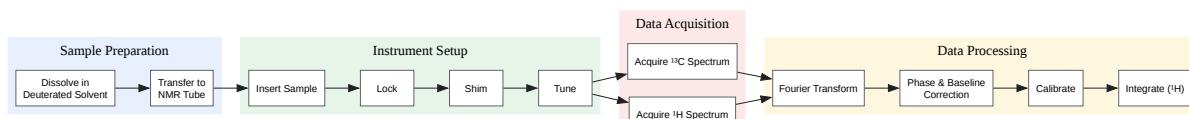
**Expertise & Experience:** The aromatic carbons resonate in the typical downfield region. The exact chemical shifts of the individual aromatic carbons (ipso, ortho, meta, para) would require more detailed spectral analysis or computational prediction. The methylene carbon, flanked by the sulfur and azide groups, is observed at approximately 56.3 ppm. This chemical shift is influenced by the electronegativity of the neighboring sulfur and nitrogen atoms.

## Experimental Protocol: Acquiring NMR Spectra

A standard protocol for obtaining high-quality NMR spectra of **azidomethyl phenyl sulfide** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **azidomethyl phenyl sulfide** in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.
- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
  - Tune the probe for the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a single scan to check for signal intensity.
  - Set the appropriate spectral width, acquisition time, and relaxation delay. For quantitative measurements, a longer relaxation delay is necessary.
  - Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled experiment is standard to simplify the spectrum to singlets for each carbon.
  - Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans (e.g., 128 or more) is generally required.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).

- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.



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